molecular formula C14H19N3O3 B2768608 N-[(4-Phenylpiperazin-1-yl)carbonyl]-l-alanine CAS No. 1039726-83-4

N-[(4-Phenylpiperazin-1-yl)carbonyl]-l-alanine

Cat. No.: B2768608
CAS No.: 1039726-83-4
M. Wt: 277.324
InChI Key: ZQGRWLKXGZLZNB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine derivatives have played a pivotal role in medicinal chemistry since their discovery, owing to their structural versatility and capacity to interact with aminergic receptors. Early studies identified 1-phenylpiperazine as a rigid analogue of amphetamine, demonstrating selective monoamine-releasing activity with higher potency for norepinephrine than serotonin or dopamine. This foundational work spurred the synthesis of substituted phenylpiperazines, such as meta-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP), which exhibited distinct receptor affinities and paved the way for targeted neuropharmacological applications.

The structural adaptability of phenylpiperazines enabled their integration into diverse drug scaffolds. For example, hydantoin–phenylpiperazine hybrids were developed as dual 5-HT~1A~ and α~1~ receptor ligands, with three-dimensional quantitative structure–activity relationship (3D-QSAR) models guiding optimization. Subsequent innovations included phenylpiperazine–pyrimidine conjugates, such as compound 3p , which demonstrated nanomolar inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase in cancer models. These advancements underscore the scaffold’s utility in addressing both neurological and oncological targets.

Representative Phenylpiperazine Derivatives Key Modifications Pharmacological Target
1-Phenylpiperazine Unsubstituted core Monoamine release
mCPP meta-Cl substituent Serotonin receptors
Hydantoin–phenylpiperazine Hydantoin spacer 5-HT~1A~/α~1~ receptors
Compound 3p Pyrimidine–amide EGFR tyrosine kinase

Emergence of N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine in Research

This compound (C~14~H~19~N~3~O~3~) represents a structurally unique phenylpiperazine derivative, first cataloged in chemical databases in the mid-2000s. Its design merges the phenylpiperazine motif with an L-alanine residue via a carbonyl linker, introducing chiral and hydrogen-bonding capabilities absent in earlier derivatives. This hybrid structure likely emerged from efforts to enhance target selectivity or improve physicochemical properties, as seen in related compounds like the 4-phenylpiperidine dopaminergic ligands.

While direct pharmacological data for this compound remain limited, its structural features align with trends in ligand optimization. For instance, the L-alanine moiety may mimic natural amino acid interactions in receptor binding pockets, a strategy employed in kinase inhibitor design. Computational analyses of analogous compounds suggest that such modifications can stabilize interactions with key residues like Lys721 and Asp831 in EGFR, though experimental validation is required for this specific molecule.

Classification Within Aminergic Receptor Ligands

This compound belongs to the broader class of arylpiperazine derivatives, which are renowned for their affinity toward aminergic receptors. The phenylpiperazine core is a hallmark of ligands targeting serotonin (5-HT), dopamine (D~2~), and adrenergic receptors. For example, 4-phenylpiperazine analogs have been shown to modulate dopaminergic neurotransmission in vivo, with substituents on the phenyl ring fine-tuning receptor subtype selectivity.

The compound’s carbonyl-L-alanine extension introduces a peptide-like character, potentially enabling interactions beyond classical aminergic receptors. Similar hybrid structures, such as peptidomimetic kinase inhibitors, exploit hydrogen-bonding networks to achieve high affinity. This dual pharmacophore strategy positions this compound as a candidate for multitarget drug discovery, particularly in disorders involving cross-talk between aminergic and enzymatic pathways.

Relevance to Contemporary Drug Discovery Paradigms

Modern drug discovery increasingly prioritizes multifunctional ligands and structure-based design, both areas where phenylpiperazine derivatives excel. The integration of computational docking and 3D-QSAR models has been instrumental in optimizing phenylpiperazine-based inhibitors, as demonstrated in EGFR-targeted oncology research. This compound’s structure lends itself to such approaches, with its chiral center and flexible linker enabling precise steric and electronic adjustments.

Furthermore, the compound’s adherence to Lipinski’s rules (molecular weight: 277.32 g/mol; hydrogen-bond donors/acceptors: 3/6) suggests favorable drug-likeness, a critical consideration in lead optimization. Current trends also emphasize the repurposing of aminergic ligands for non-neurological targets, such as kinases or immune checkpoints. For instance, histidine 6.55 mutations in dopamine receptors alter phenylpiperazine binding modes, highlighting the scaffold’s adaptability to engineered protein targets. These paradigms position this compound as a versatile scaffold for next-generation therapeutics.

Properties

IUPAC Name

(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-11(13(18)19)15-14(20)17-9-7-16(8-10-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,20)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGRWLKXGZLZNB-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Phenylpiperazin-1-yl)carbonyl]-l-alanine typically involves the reaction of 4-phenylpiperazine with a suitable alanine derivative. One common method includes the use of carbodiimide coupling agents to facilitate the formation of the amide bond between the piperazine and alanine components. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under mild to moderate temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Phenylpiperazin-1-yl)carbonyl]-l-alanine can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and various substituted piperazine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Drug Development

N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine has been explored for its potential as a pharmacophore in drug discovery. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents, especially in treating central nervous system disorders. The compound's structure allows it to penetrate the blood-brain barrier, which is crucial for CNS-active drugs .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, potentially modulating pathways involved in various diseases. For instance, studies have shown its effectiveness in inhibiting cyclin-dependent kinases (CDKs), which are vital regulators of the cell cycle and are often overexpressed in cancer cells .

Neuropharmacology

This compound has been investigated for its effects on neurotransmitter systems, particularly its interaction with muscarinic acetylcholine receptors. This interaction is significant for developing treatments for disorders such as Alzheimer's disease, where cholinergic signaling is impaired .

Anticancer Research

The compound's potential as an anticancer agent has been evaluated through various studies focusing on its cytotoxic effects against different cancer cell lines. Its derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, making it a subject of interest for further development in oncology .

Synthesis and Characterization

The synthesis of this compound typically involves coupling reactions that incorporate the phenylpiperazine moiety with L-alanine derivatives. Various methods have been reported to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance the efficiency of the reaction process .

Comparative Analysis of Related Compounds

To better understand the applications of this compound, a comparison with structurally similar compounds can provide insights into its unique properties and advantages.

Compound NameStructurePrimary ApplicationNotes
N-(4-Pyridylcarbonyl)-L-alanineStructureAntimicrobial agentEffective against Gram-positive bacteria
N-(4-Methylpiperazin-1-yl)carbonyl-L-alanineStructureCNS depressantShows sedative effects in animal models
N-(4-Fluorophenyl)carbonyl-L-alanineStructureAnticancer researchExhibits selective toxicity towards cancer cells

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Study on CNS Effects

A study published in Molecules highlighted the compound's role as a selective agonist at muscarinic receptors, demonstrating significant potential for treating cognitive impairments associated with neurodegenerative diseases .

Anticancer Efficacy

Research conducted by Koca et al. evaluated derivatives of this compound against HepG2 and Jurkat cancer cell lines, revealing substantial inhibition rates compared to standard chemotherapeutics like cisplatin .

Mechanism of Action

The mechanism of action of N-[(4-Phenylpiperazin-1-yl)carbonyl]-l-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenyl group allow the compound to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Features of Selected Analogous Compounds

Compound Name Core Structure Modifications Molecular Weight Key Properties/Applications Reference
N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine 4-Phenylpiperazine carbonyl linked to L-alanine Not provided Potential receptor modulation, synthetic intermediate
Aderbasib (INCB 007839) 4-Phenylpiperazine + spirooctane + hydroxamic acid 416.47 Antineoplastic (ADAM inhibitor)
N-(3-Indolylacetyl)-L-alanine Indole-3-acetyl linked to L-alanine Not provided Prognostic biomarker in NSCLC
N-Vinyloxycarbonyl-L-alanine Vinyloxycarbonyl protection on L-alanine 159.14 Peptide synthesis (protective group)
Compounds 16–19 () 4-Phenylpiperazine + sulfonamide + pyridine ~450–500 Synthetic intermediates (unspecified activity)

Key Observations:

Pharmacophoric Role of 4-Phenylpiperazine :

  • The 4-phenylpiperazine group in the target compound and aderbasib may enhance binding to biological targets (e.g., enzymes or receptors) due to its planar aromaticity and basic nitrogen atoms. In contrast, sulfonamide-linked analogs (Compounds 16–19) prioritize sulfonamide-pyridine interactions, likely altering solubility and target specificity .

Amino Acid Modifications: Unlike N-(3-Indolylacetyl)-L-alanine, which is associated with cancer prognosis , the target compound’s 4-phenylpiperazine group may confer distinct pharmacokinetic properties, such as prolonged half-life or reduced renal clearance.

Protective Group Utility :

  • N-Vinyloxycarbonyl-L-alanine and N-[(phenylmethoxy)carbonyl]-L-alanine methyl ester are primarily used in peptide synthesis to block reactive termini. The target compound’s 4-phenylpiperazine moiety likely serves a therapeutic rather than protective role.

Physicochemical Properties:

  • Solubility : The 4-phenylpiperazine group may improve water solubility compared to purely hydrophobic analogs (e.g., tert-butylated L-alanine) .
  • Spectroscopic Data : NMR shifts for the L-alanine α-carbonyl group (as in ) would likely differ due to hydrogen bonding with the 4-phenylpiperazine moiety, altering chemical shift tensors (e.g., δ22 and δ33 values) .

Biological Activity

N-[(4-Phenylpiperazin-1-yl)carbonyl]-l-alanine is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound consists of a piperazine ring substituted with a phenyl group and an alanine moiety. This unique combination allows for diverse interactions with biological targets, making it a versatile candidate for drug development.

Component Structure
Piperazine RingPiperazine
Phenyl GroupPhenyl
Alanine MoietyAlanine

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The piperazine ring enhances the compound's binding affinity, while the phenyl group contributes to its lipophilicity, facilitating membrane penetration.

Target Interactions

  • Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, particularly those involved in neurological pathways.
  • Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized various analogs and evaluated their efficacy in animal models of epilepsy. Among these compounds, certain derivatives demonstrated significant protection against seizures, suggesting a potential therapeutic application in treating epilepsy .

Neuroprotective Effects

The compound's interaction with central nervous system (CNS) receptors suggests possible neuroprotective effects. Studies have explored its ability to mitigate neurodegeneration and promote neuronal survival under stress conditions.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives based on this compound and assessed their biological activities. Some analogs exhibited enhanced anticonvulsant effects compared to the parent compound, indicating the importance of structural modifications in drug design .
  • Neuropharmacological Assessment : In another investigation, the neuropharmacological profile of this compound was evaluated using behavioral assays in rodents. Results indicated that specific doses resulted in significant improvements in seizure thresholds and cognitive functions .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound Biological Activity Notes
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamideAnticonvulsantSimilar structure; higher potency reported
2-(4-Phenylpiperazin-1-yl)pyrimidine derivativesAntitumor activityDifferent target interactions

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : React 4-phenylpiperazine with a carbonylating agent (e.g., triphosgene or carbonyldiimidazole) in anhydrous dichloromethane under inert atmosphere to form the carbonyl-piperazine intermediate .
  • Step 2 : Couple the intermediate with L-alanine using a peptide coupling reagent (e.g., HOBt/EDCI or DCC) in DMF. Maintain a pH of 7–8 and monitor reaction progress via TLC or HPLC .
  • Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity (>95%) using LC-MS. Yield optimization requires strict temperature control (0–4°C during coupling) and exclusion of moisture .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve stereochemistry and confirm bond angles/distances .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., piperazine protons at δ 2.5–3.5 ppm, carbonyl carbons at ~170 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodology :

  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]spiperone for dopamine D3 receptor affinity) in HEK-293 cells expressing target receptors. Calculate IC₅₀ via competitive binding curves .
  • Functional assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 dye) to assess agonism/antagonism .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with neurological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in dopamine D3 receptor (PDB: 3PBL). Prioritize poses with hydrogen bonds to Asp110 and hydrophobic interactions with Phe346 .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots and binding free energy (MM-PBSA) .

Q. What analytical techniques resolve contradictions in pharmacokinetic data across studies?

  • Methodology :

  • Metabolomics : Employ LC-QTOF-MS with C18 columns (2.1 × 100 mm, 1.7 µm) in positive ion mode. Use pooled QC samples to normalize batch effects and identify degradation products .
  • Orthogonal validation : Cross-verify plasma stability results using radiotracer studies (e.g., ¹⁴C-labeled compound in rodent models) .

Q. How does stereochemistry influence the compound’s bioactivity, and what chiral separation methods are effective?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IA-3 column (4.6 × 250 mm), isocratic elution (hexane:isopropanol 80:20), and UV detection at 254 nm. Validate enantiomeric excess (>99%) via circular dichroism .
  • Pharmacological comparison : Test D- and L-alanine derivatives in parallel binding assays to correlate stereochemistry with receptor affinity .

Q. What strategies mitigate off-target effects during in vivo studies?

  • Methodology :

  • Selective receptor profiling : Screen against a panel of 100+ GPCRs (Eurofins Cerep) to identify off-target binding. Use CRISPR-edited cell lines to validate specificity .
  • Dose optimization : Conduct PK/PD studies in Sprague-Dawley rats to establish therapeutic windows (e.g., 10–50 mg/kg, IV) with minimal hepatotoxicity (monitor ALT/AST levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.